An In-depth Technical Guide to the Synthesis of Glycine, N,N-diethyl-, ethyl ester
An In-depth Technical Guide to the Synthesis of Glycine, N,N-diethyl-, ethyl ester
Introduction
Glycine, N,N-diethyl-, ethyl ester, also known as ethyl 2-(diethylamino)acetate, is a tertiary amine and an ester derivative of the simplest amino acid, glycine. Its molecular structure, featuring a lipophilic diethylamino group and an ethyl ester moiety, imparts unique chemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties
A summary of the key physicochemical properties of Glycine, N,N-diethyl-, ethyl ester is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | |
| Molecular Weight | 159.23 g/mol | |
| CAS Number | 2644-21-5 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 150-151 °C (lit.) | |
| Density | 0.928 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.413 (lit.) |
Primary Synthesis Pathways
Two principal and industrially viable routes for the synthesis of Glycine, N,N-diethyl-, ethyl ester have been identified: a two-step synthesis commencing from chloroacetyl chloride and a direct N-alkylation of diethylamine. A third, less direct, pathway involving reductive amination is also discussed as a potential alternative.
Pathway 1: Two-Step Synthesis from Chloroacetyl Chloride and Ethanol
This highly efficient method involves a two-stage process, beginning with the formation of ethyl chloroacetate, which is subsequently reacted with diethylamine to yield the final product. This pathway is notable for its high yields, reported to be in the range of 67% to 96%, and its use of readily available and cost-effective starting materials[1].
Step 1: Synthesis of Ethyl Chloroacetate
The first step is the esterification of chloroacetyl chloride with ethanol. This reaction proceeds rapidly at room temperature without the need for a solvent[1].
Step 2: N-Alkylation of Diethylamine
The crude ethyl chloroacetate from the first step is then reacted with an excess of diethylamine. The diethylamine acts as both the nucleophile and the acid scavenger, neutralizing the hydrochloric acid generated during the reaction. The reaction is typically carried out at room temperature with vigorous stirring for 1 to 2 hours[1].
Figure 1: Two-step synthesis of Glycine, N,N-diethyl-, ethyl ester.
Materials:
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Chloroacetyl chloride
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Absolute ethanol
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Diethylamine
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Ether or ethyl acetate
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Anhydrous sodium sulfate
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Round-bottom flask
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Stirrer
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Dropping funnel
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Separatory funnel
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Distillation apparatus
Procedure:
Step 1: Synthesis of Ethyl Chloroacetate
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In a round-bottom flask equipped with a stirrer and a dropping funnel, place absolute ethanol.
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Slowly add chloroacetyl chloride to the ethanol at room temperature over a period of 1 to 3 hours.
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After the addition is complete, continue to stir the mixture for a short period to ensure the reaction goes to completion.
Step 2: Synthesis of Glycine, N,N-diethyl-, ethyl ester
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To the crude ethyl chloroacetate from the previous step, add an excess of diethylamine (the molar ratio of ethyl chloroacetate to diethylamine should be approximately 1:2.0-2.5)[1].
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Stir the reaction mixture vigorously at room temperature for 1 to 2 hours[1].
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After the reaction is complete, add water to the mixture and transfer it to a separatory funnel.
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Separate the organic layer. Extract the aqueous layer with ether or ethyl acetate.
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Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
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The solvent is removed by distillation, and the crude product can be purified by vacuum distillation or column chromatography to yield pure Glycine, N,N-diethyl-, ethyl ester[1].
Pathway 2: Direct N-Alkylation of Diethylamine with Ethyl Chloroacetate
A more direct approach involves the one-pot reaction of diethylamine with ethyl chloroacetate in the presence of a base. This method avoids the isolation of the intermediate ethyl chloroacetate. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield.
Commonly used bases for such N-alkylations include inorganic carbonates like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3), or stronger bases like sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (CH3CN). The addition of a catalytic amount of potassium iodide (KI) can enhance the rate of this SN2 reaction.
Figure 2: Direct N-alkylation of diethylamine.
Materials:
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Diethylamine
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Ethyl chloroacetate
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Potassium carbonate (or other suitable base)
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Dimethylformamide (or other suitable solvent)
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Potassium iodide (optional catalyst)
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Standard work-up and purification reagents
Procedure:
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To a solution of diethylamine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and optionally a catalytic amount of KI.
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Slowly add ethyl chloroacetate to the mixture at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or GC).
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After completion, filter off the inorganic salts and remove the solvent under reduced pressure.
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The residue is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent.
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The combined organic extracts are dried and concentrated, and the final product is purified by distillation or chromatography.
Pathway 3: Reductive Amination (Conceptual)
A third potential, albeit less direct, route is through the reductive amination of a glyoxylic acid derivative. This would involve the reaction of glyoxylic acid with diethylamine to form an enamine or iminium intermediate, which is then reduced in situ to N,N-diethylglycine. Subsequent esterification with ethanol would yield the desired product. Alternatively, the reductive amination of ethyl glyoxylate with diethylamine would directly produce the target molecule.
